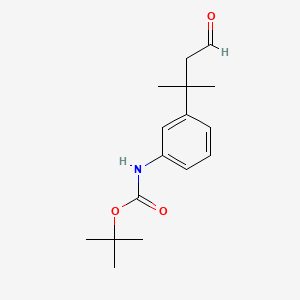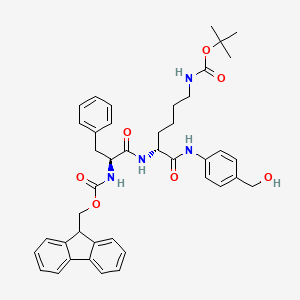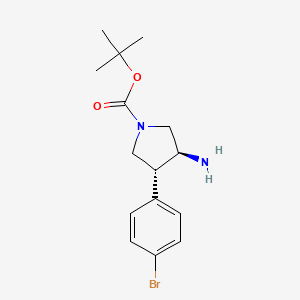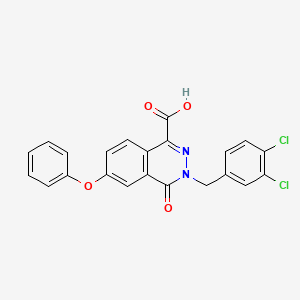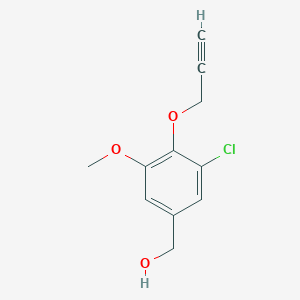
(3-Chloro-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chloro-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl)methanol is an organic compound with the molecular formula C11H11ClO3 This compound is characterized by the presence of a chloro group, a methoxy group, and a prop-2-yn-1-yloxy group attached to a phenyl ring, along with a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl)methanol typically involves the reaction of 3-chloro-5-methoxyphenol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The resulting intermediate is then subjected to reduction using a reducing agent like sodium borohydride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
(3-Chloro-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde or 3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzoic acid.
Reduction: Formation of 3-methoxy-4-(prop-2-yn-1-yloxy)phenylmethanol.
Substitution: Formation of 3-amino-5-methoxy-4-(prop-2-yn-1-yloxy)phenylmethanol or 3-thio-5-methoxy-4-(prop-2-yn-1-yloxy)phenylmethanol.
科学的研究の応用
(3-Chloro-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
作用機序
The mechanism of action of (3-Chloro-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by forming covalent bonds with their active sites, thereby blocking substrate access. The prop-2-yn-1-yloxy group allows for UV light-induced covalent modification of biological targets, making it useful in photochemical studies .
類似化合物との比較
Similar Compounds
(4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: Contains an aminomethyl group instead of a chloro group and a methanone group instead of a methanol group.
(4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: Contains a bromomethyl group instead of a chloro group and a methanone group instead of a methanol group.
Uniqueness
(3-Chloro-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro group allows for selective substitution reactions, while the prop-2-yn-1-yloxy group enables photochemical applications .
特性
分子式 |
C11H11ClO3 |
|---|---|
分子量 |
226.65 g/mol |
IUPAC名 |
(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)methanol |
InChI |
InChI=1S/C11H11ClO3/c1-3-4-15-11-9(12)5-8(7-13)6-10(11)14-2/h1,5-6,13H,4,7H2,2H3 |
InChIキー |
NEXRKIZAMUDJJN-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=CC(=C1)CO)Cl)OCC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


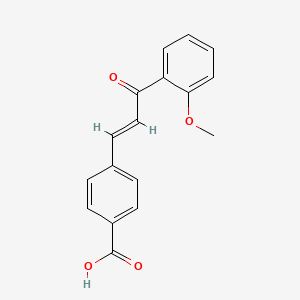
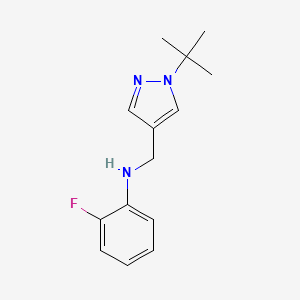

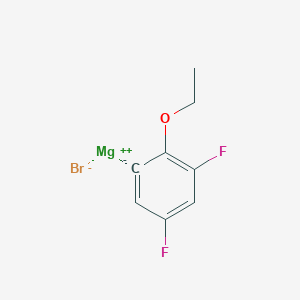
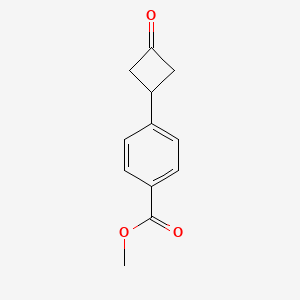
![tert-Butyl 1-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14897021.png)
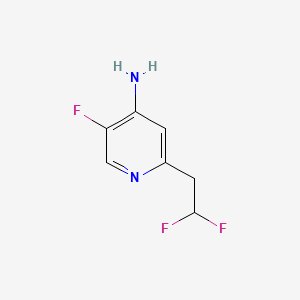
![tert-Butyl 6-thia-2,7-diazaspiro[4.5]decane-2-carboxylate 6,6-dioxide](/img/structure/B14897032.png)
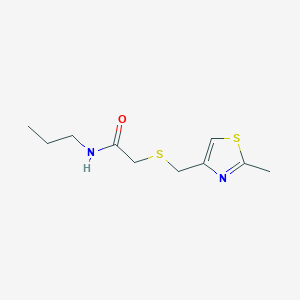
![2-[6-(Pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]quinoline](/img/structure/B14897040.png)
